molecular formula C6H11NO2 B14471641 3-Amino-4-hydroxy-4-methylpent-2-enal CAS No. 66426-29-7

3-Amino-4-hydroxy-4-methylpent-2-enal

Cat. No.: B14471641
CAS No.: 66426-29-7
M. Wt: 129.16 g/mol
InChI Key: PHTAQJITLIWQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxy-4-methylpent-2-enal is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-4-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-amino-2-butanone with formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-4-methylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.

Major Products

    Oxidation: 3-Amino-4-oxopent-2-enal

    Reduction: 3-Amino-4-hydroxy-4-methylpentane

    Substitution: 3-Halo-4-hydroxy-4-methylpent-2-enal

Scientific Research Applications

3-Amino-4-hydroxy-4-methylpent-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-4-methylpent-2-enal involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The hydroxyl group can participate in redox reactions, influencing cellular processes. The double bond allows for conjugation with other molecules, enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxy-4-methylpent-2-one
  • 3-Amino-4-hydroxy-4-methylpent-2-ene
  • 3-Amino-4-hydroxy-4-methylpentane

Uniqueness

3-Amino-4-hydroxy-4-methylpent-2-enal is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, along with a double bond. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

66426-29-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-amino-4-hydroxy-4-methylpent-2-enal

InChI

InChI=1S/C6H11NO2/c1-6(2,9)5(7)3-4-8/h3-4,9H,7H2,1-2H3

InChI Key

PHTAQJITLIWQCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=CC=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.